molecular formula C11H10N2O4 B1637251 1-(3-Nitrophenyl)piperidine-2,6-dione

1-(3-Nitrophenyl)piperidine-2,6-dione

Cat. No.: B1637251
M. Wt: 234.21 g/mol
InChI Key: FOTPIIAJYGIISN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Nitrophenyl)piperidine-2,6-dione is a glutarimide derivative characterized by a nitro group (-NO₂) at the meta position of the phenyl ring attached to the piperidine-2,6-dione core. Key physicochemical properties include:

  • Melting Point: 130–134°C
  • Spectral Data: FT-IR: 1633.62 cm⁻¹ (C=O stretch), 1465.72 cm⁻¹ (aromatic C=C), 1570.78 cm⁻¹ (NO₂ asymmetric stretch), and 2910 cm⁻¹ (C-H stretch) $^1$H NMR (DMSO-d₆): δ 6.98 (s, 1H), 6.95 (s, 1H), 6.55–6.45 (m, 3H), 4.04 (t, 4H, piperidine), 2.48 (t, 2H)
  • Molecular Formula: C₁₁H₁₀N₂O₄; Molecular Weight: 234.21 g/mol
  • Elemental Analysis: C (61.68%), H (4.85%), N (6.15%), O (27.32%)

Properties

IUPAC Name

1-(3-nitrophenyl)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c14-10-5-2-6-11(15)12(10)8-3-1-4-9(7-8)13(16)17/h1,3-4,7H,2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTPIIAJYGIISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Aromatic Ring

Nitro vs. Amino Substituents
  • 1-(3-Aminophenyl)piperidine-2,6-dione: The amino (-NH₂) group at the meta position increases nucleophilicity. Molecular Weight: 204.23 g/mol; Melting Point: Not reported Exhibits distinct reactivity (e.g., participation in coupling reactions) compared to the nitro analog .
Nitro vs. Chloro Substituents
  • 1-(4-Chloro-2-nitrophenyl)piperidine-2,6-dione (2b) :
    • Additional chloro (-Cl) substituent at the ortho position.
    • Melting Point : 117–119°C, lower than the 3-nitro analog due to altered crystal packing .
  • 1-(3-Chlorophenyl)-4-(4-methylphenyl)piperidine-2,6-dione :
    • Dual substituents (-Cl and -CH₃) reduce symmetry, affecting solubility and intermolecular interactions .
Hydrophobic vs. Polar Groups
  • Melting Points: 189°C (3e) and 92°C (3f) .

Core Modifications

Piperidine-2,6-dione vs. Isoindoline-1,3-dione Hybrids
  • Control Compounds (Con1–Con3): Con1 (4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione) and analogs exhibit IC₅₀ > 200 µM in cancer cell lines, significantly weaker than urea-modified derivatives . The piperidine-2,6-dione core alone is insufficient for high activity; substituent positioning (e.g., meta vs. para) and auxiliary groups (e.g., trifluoromethyl) are critical .

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